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Compound of Interest

Compound Name: Ald-CH2-PEG10-Boc

Cat. No.: B8106235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ald-CH2-PEG10-Boc is a heterobifunctional crosslinker that has emerged as a valuable tool in

the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis

Targeting Chimeras (PROTACs). This molecule incorporates a terminal aldehyde group, a ten-

unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This unique architecture

provides researchers with a versatile platform for the sequential and controlled conjugation of

two different molecular entities. The aldehyde functionality allows for chemoselective ligation

with amine-containing molecules via reductive amination, while the Boc-protected amine can

be deprotected under acidic conditions to reveal a primary amine for subsequent coupling

reactions. The hydrophilic PEG10 spacer enhances the solubility and pharmacokinetic

properties of the resulting conjugate.

This technical guide provides a comprehensive overview of Ald-CH2-PEG10-Boc, including its

chemical properties, detailed experimental protocols for its application in PROTAC synthesis,

and a summary of relevant quantitative data.

Core Data Presentation
The following table summarizes the key quantitative data for Ald-CH2-PEG10-Boc.
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Property Value Source

CAS Number 2353410-05-4 [1]

Molecular Weight 584.69 g/mol [1]

Molecular Formula C27H53NO13 [1]

Appearance White to off-white solid -

Solubility
Soluble in DMSO, DMF, and

chlorinated hydrocarbons
-

Storage -20°C, protected from moisture [1]

Experimental Protocols
The following protocols provide a generalized workflow for the synthesis of a PROTAC using

Ald-CH2-PEG10-Boc. These protocols are intended as a starting point and may require

optimization based on the specific properties of the ligands being conjugated.

Protocol 1: Reductive Amination of a Primary Amine-
Containing Ligand with Ald-CH2-PEG10-Boc
This protocol describes the conjugation of the aldehyde moiety of the linker with a primary

amine on the first ligand (Ligand 1), which could be a protein of interest (POI) binder or an E3

ligase ligand.

Materials:

Ald-CH2-PEG10-Boc

Ligand 1 (containing a primary amine)

Anhydrous Dichlormethane (DCM) or Dimethylformamide (DMF)

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

Acetic acid (optional, as a catalyst)
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve Ligand 1 (1.0 equivalent) and Ald-CH2-PEG10-Boc (1.1-1.5 equivalents) in

anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).

If necessary, add a catalytic amount of acetic acid (0.1-0.5 equivalents) to the reaction

mixture to facilitate imine formation.

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the

imine intermediate.

Add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 equivalents), portion-wise to

the reaction mixture.

Continue to stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the

starting materials are consumed (typically 4-16 hours).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Extract the aqueous layer with DCM or ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of methanol in DCM) to yield the pure Ligand 1-PEG10-Boc
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conjugate.

Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to reveal a primary amine,

which will be used for the subsequent conjugation step.

Materials:

Ligand 1-PEG10-Boc conjugate

Anhydrous Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Toluene (for co-evaporation)

Procedure:

Dissolve the Ligand 1-PEG10-Boc conjugate (1.0 equivalent) in anhydrous DCM.

Add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-

MS. The reaction is typically complete within 1-2 hours.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

DCM and excess TFA.

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The

resulting TFA salt of the deprotected amine can often be used directly in the next step

without further purification.

Protocol 3: Amide Coupling of the Deprotected Amine
with a Second Ligand
This protocol describes the formation of an amide bond between the newly exposed primary

amine of the conjugate and a carboxylic acid on the second ligand (Ligand 2).
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Materials:

Ligand 1-PEG10-NH2·TFA (from Protocol 2)

Ligand 2 (containing a carboxylic acid)

Anhydrous Dimethylformamide (DMF)

A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-

N,N,N',N'-tetramethyluronium hexafluorophosphate)

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve Ligand 2 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the

solution and stir for 15-30 minutes to activate the carboxylic acid.

In a separate flask, dissolve the Ligand 1-PEG10-NH2·TFA salt (1.0-1.2 equivalents) in

anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt.

Add the solution of the activated Ligand 2 to the solution of the deprotected amine.

Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The

reaction is typically complete within 4-16 hours.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel or by preparative

HPLC to yield the final PROTAC molecule.

Mandatory Visualizations
The following diagrams illustrate the key processes described in this technical guide.
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Caption: Workflow for PROTAC synthesis using Ald-CH2-PEG10-Boc.
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Caption: Mechanism of reductive amination for bioconjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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